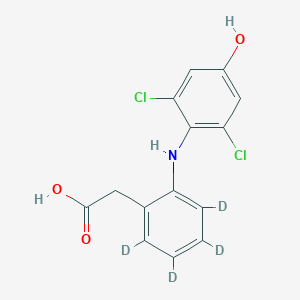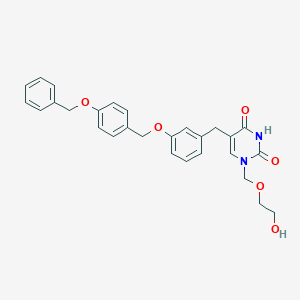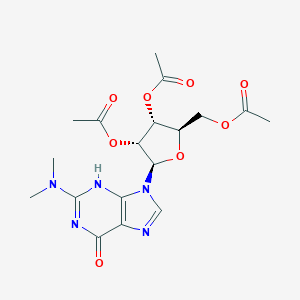
2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of guanosine derivatives, including those similar to 2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine, involves reactions with various phosphoryl, phosphinothioyl, arylsulfonyl, and silyl halides yielding O6-substituted guanosine derivatives in good yields. A notable catalyst in these reactions is 4-(dimethylamino)pyridine (DMAP), highlighting the efficiency and versatility in guanosine derivative synthesis (Daskalov, Sekine, & Hata, 1981).
Molecular Structure Analysis
The molecular structure of guanosine derivatives has been extensively studied through methods like single crystal X-ray diffraction, revealing insights into the conformation and interactions influenced by various substitutions. For instance, the study of 8-bromo-2',3',5'-triacetyl adenosine and guanosine derivatives shed light on the impact of bromine and acetyl substitutions on molecular conformation (Mande, Lalitha, Ramakumar, & Viswamitra, 1992).
Chemical Reactions and Properties
Chemical modifications of guanosine, such as acetylation and bromination, significantly affect its reactivity and interactions. Studies have demonstrated various guanosine modifications yielding novel compounds with potential for biomarker applications due to their stability and significant yields (Niles, Wishnok, & Tannenbaum, 2001).
Physical Properties Analysis
The physical properties of guanosine derivatives are crucial for understanding their behavior and potential applications. Research focusing on hydrogen bonding specificity and aggregate formation in nonpolar solvents like chloroform for guanosine derivatives has provided insights into their self-association and interaction behaviors (Yu, Kim, & Sohn, 1988).
Chemical Properties Analysis
The chemical properties of guanosine derivatives, including reactivity and interaction with various chemical agents, have been a subject of study to understand their potential in biochemical applications. For example, the synthesis of N2,N2-dimethylguanosine explored new methodologies for N-methylation, contributing to the advancement of nucleoside chemistry (Sekine & Satoh, 1991).
Applications De Recherche Scientifique
Enzymatic Modifications and Importance in tRNA
The enzymatic formation of N2,N2-dimethylguanosine in eukaryotic tRNA underscores the critical architectural requirements for efficient enzymatic dimethylation by the SAM-dependent tRNA (m2(2)G26)-methyltransferase. This process is pivotal in the modification of guanosine at position 26, emphasizing the role of tRNA structure in post-transcriptional modifications and its implications in protein synthesis (Edqvist, Straby, & Grosjean, 1995).
Metal Complexes and Anticancer Activity
Research on ruthenium(II) complexes, including interactions with guanosine derivatives, explores the structural features and anticancer activities of these complexes. The kinetic and mechanistic studies of reactions between Ru(II) complexes and guanosine derivatives offer insights into the potential therapeutic applications of metal complexes in cancer treatment (Simović, Masnikosa, Bratsos, & Alessio, 2019).
Sensory Analysis in Food Science
In the context of food science, the identification of potent odorants in the volatilome of hazelnuts highlights guanosine's indirect role in sensory analysis. This research contributes to understanding how specific compounds contribute to the characteristic aroma profiles of food products, enhancing the quality control and product development processes (Squara et al., 2022).
Neuroprotective Potential
Studies on guanosine highlight its neuroprotective and neuromodulatory effects, suggesting therapeutic potential in treating brain disorders. Guanosine exhibits neurotrophic and neuroprotective effects against various neurodegenerative conditions, emphasizing its significance in developing novel therapeutic strategies for diseases like Parkinson’s and Alzheimer’s (Lanznaster, Dal-Cim, Piermartiri, & Tasca, 2016).
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O8/c1-8(24)28-6-11-13(29-9(2)25)14(30-10(3)26)17(31-11)23-7-19-12-15(23)20-18(22(4)5)21-16(12)27/h7,11,13-14,17H,6H2,1-5H3,(H,20,21,27)/t11-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKPCWCCXJQIPH-LSCFUAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446653 | |
| Record name | FT-0675376 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine | |
CAS RN |
73196-87-9 | |
| Record name | FT-0675376 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



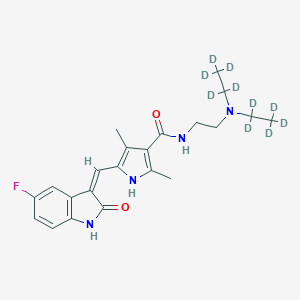
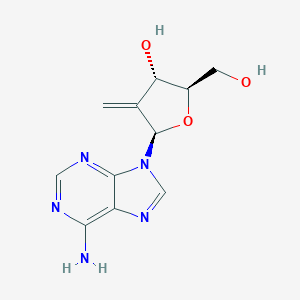
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
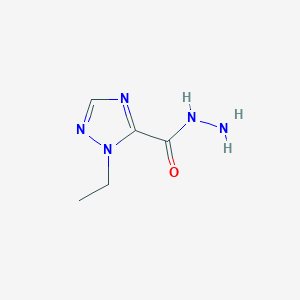
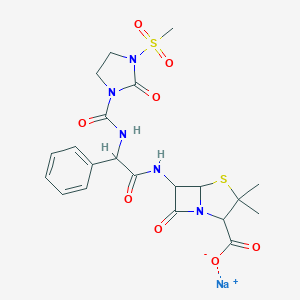
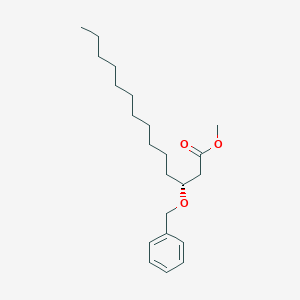
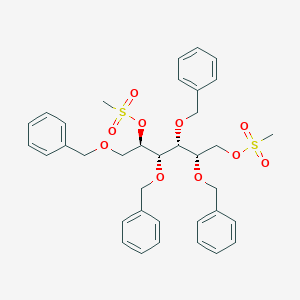
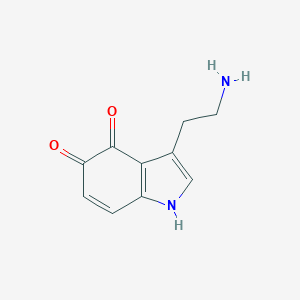
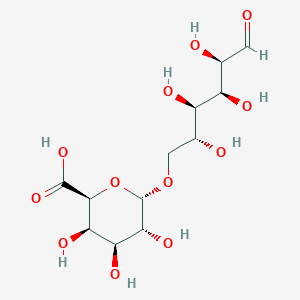
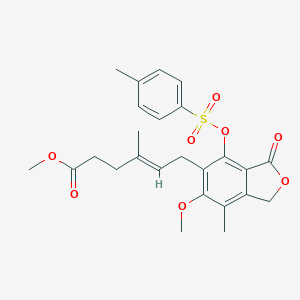
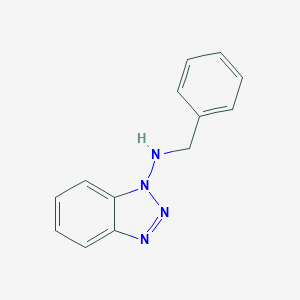
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
